molecular formula C10H8N2O2 B11752766 [2,4'-Bipyridine]-3,3'-diol

[2,4'-Bipyridine]-3,3'-diol

Cat. No.: B11752766
M. Wt: 188.18 g/mol
InChI Key: SCFWFWKUKTXHPP-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Advanced Chemical Systems

Bipyridine scaffolds are among the most widely used ligands in coordination chemistry. mdpi.com Their ability to bind to metal ions at two sites, known as bidentate chelation, forms stable complexes with various transition metals. frontiersin.org This property has made them crucial in the development of catalysts, photosensitizers, and molecular sensors. mdpi.comchimicatechnoacta.ru

The versatility of the bipyridine structure allows for extensive functionalization, where different chemical groups can be attached to the pyridine (B92270) rings. This modifies the electronic and steric properties of the ligand, tuning the behavior of the resulting metal complex for specific applications. frontiersin.org Bipyridine-containing molecules are also found in naturally occurring compounds with potent biological activities, including antimicrobial and antitumor properties. nih.gov The rigid and predictable geometry of the bipyridine scaffold makes it an ideal building block in the construction of complex supramolecular assemblies and functional materials. mdpi.comresearchgate.net

Overview of Dihydroxybipyridine Isomers: Focus on 2,2'- and 2,4'-Bipyridine-3,3'-diol

Dihydroxybipyridines are a class of bipyridine derivatives where two hydroxyl (-OH) groups are attached to the bipyridine framework. The position of these hydroxyl groups significantly influences the molecule's properties. Among the various isomers, [2,2'-bipyridine]-3,3'-diol and [2,4'-bipyridine]-3,3'-diol are of particular interest due to their distinct structural and photophysical characteristics.

Comparative Structural Considerations of Isomeric Bipyridine Diols

The arrangement of atoms differs between [2,2'-bipyridine]-3,3'-diol and this compound, leading to different three-dimensional shapes and chemical behaviors. In [2,2'-bipyridine]-3,3'-diol, the two pyridine rings are connected at their 2 and 2' positions, and the hydroxyl groups are located at the 3 and 3' positions. This arrangement allows for the formation of strong intramolecular hydrogen bonds between the hydroxyl group on one ring and the nitrogen atom on the other. This internal hydrogen bonding plays a crucial role in its photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov

In contrast, the isomeric structure of this compound involves a connection between the 2 position of one pyridine ring and the 4' position of the second. The hydroxyl groups are situated at the 3 and 3' positions of their respective rings. This different connectivity prevents the formation of the same type of intramolecular hydrogen bond seen in the 2,2'-isomer. The result is a molecule with a different spatial arrangement and, consequently, distinct chemical and photophysical properties. The lack of strong intramolecular hydrogen bonding in the ground state is a key differentiating feature.

Feature[2,2'-Bipyridine]-3,3'-diolThis compound
Connectivity 2,2'-linkage2,4'-linkage
Intramolecular H-Bonding Present and strongAbsent or weak
Photophysical Behavior Exhibits ESIPTDifferent photophysical characteristics

Foundational Research Trajectories for Bipyridine-3,3'-diol Derivatives

Research into bipyridine-3,3'-diol derivatives has largely been driven by the unique properties imparted by the hydroxyl groups. For [2,2'-bipyridine]-3,3'-diol, a significant body of research has focused on its excited-state intramolecular proton transfer (ESIPT) phenomenon. chimicatechnoacta.ruresearchgate.net This process, where a proton moves within the molecule upon light absorption, leads to a large Stokes shift, which is advantageous for applications in fluorescent probes, lasing dyes, and photostabilizers. chimicatechnoacta.ruresearchgate.net Studies have explored how modifying the bipyridine core with different substituents can fine-tune these photophysical properties. researchgate.net

For isomers like this compound, research trajectories are likely to explore how the altered connectivity and lack of strong intramolecular hydrogen bonding affect its coordination chemistry and potential applications. The different electronic distribution and steric environment around the nitrogen atoms could lead to novel catalytic activities or the formation of unique metal-organic frameworks. While much of the foundational research has centered on the 2,2'-isomer due to its prominent ESIPT characteristics, the study of other isomers like the 2,4'-diol is crucial for expanding the functional diversity of dihydroxybipyridine systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(3-hydroxypyridin-4-yl)pyridin-3-ol

InChI

InChI=1S/C10H8N2O2/c13-8-2-1-4-12-10(8)7-3-5-11-6-9(7)14/h1-6,13-14H

InChI Key

SCFWFWKUKTXHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=NC=C2)O)O

Origin of Product

United States

Synthetic Methodologies for Bipyridine 3,3 Diol Compounds

Conventional Synthetic Routes for Bipyridine-3,3'-diol

Traditional methods for constructing the bipyridine core are foundational in organic synthesis. These often involve the coupling of pyridine (B92270) precursors or the formation of the pyridine rings from acyclic or non-aromatic cyclic starting materials.

Cross-Coupling and Homocoupling Strategies

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the C-C bond that links the two pyridine rings in bipyridine structures. nih.gov These methods offer a modular approach, allowing for the synthesis of both symmetrical and unsymmetrical bipyridines by carefully selecting the coupling partners.

Cross-Coupling Reactions:

Suzuki Coupling: This reaction pairs a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst. It is widely used due to the stability and commercial availability of many boronic acid derivatives. preprints.orgmdpi.com

Stille Coupling: Involving the reaction of an organotin compound (stannylpyridine) with a halopyridine, Stille coupling is highly effective, though the toxicity of organotin reagents is a significant drawback. nih.govmdpi.comacs.org

Negishi Coupling: This method utilizes an organozinc reagent (pyridylzinc halide) coupled with a halopyridine, catalyzed by palladium or nickel. nih.govresearchgate.net It is known for its high reactivity and functional group tolerance.

Homocoupling Reactions:

Ullmann Coupling: This classical reaction involves the homocoupling of two molecules of a halopyridine using a stoichiometric or catalytic amount of copper, often at elevated temperatures. preprints.org While traditionally requiring harsh conditions, modern advancements with ligands and nanocatalysts have enabled milder reaction protocols. nih.govresearchgate.netrsc.org

Wurtz-Type Coupling: Symmetrical bipyridines can be synthesized through the reductive coupling of halopyridines using active metals like sodium or zinc powder, often in the presence of a nickel or palladium catalyst. preprints.orgmdpi.com

For the specific synthesis of [2,4'-Bipyridine]-3,3'-diol, a cross-coupling strategy would be most logical. For instance, a Suzuki coupling could be envisioned between 2-halo-3-hydroxypyridine and 4-pyridylboronic acid bearing a hydroxyl group at the 3'-position (or protected equivalents).

Coupling StrategyTypical CatalystSubstrate 1Substrate 2Key Advantages
Suzuki Coupling Pd complexes (e.g., Pd(PPh₃)₄)Pyridylboronic AcidHalopyridineMild conditions, reagent stability. preprints.orgmdpi.com
Stille Coupling Pd complexes (e.g., PdCl₂(PPh₃)₂)StannylpyridineHalopyridineHigh reactivity. nih.govmdpi.com
Negishi Coupling Pd or Ni complexesPyridylzinc HalideHalopyridineHigh functional group tolerance. nih.govresearchgate.net
Ullmann Homocoupling Copper powder or saltsHalopyridineHalopyridineCost-effective for symmetrical products. preprints.orgnih.gov

Ring Expansion Approaches (e.g., from 2-Acylfurans or 2,2'-Furil with Ammonia)

An alternative to building the bipyridine skeleton via coupling is to construct the pyridine rings themselves from acyclic or furan-based precursors. A notable method is the ring expansion of 2-acylfurans upon reaction with ammonia (B1221849). rsc.org

In this one-step process, a 2-acylfuran is heated with ammonia, leading to a ring-opening and subsequent ring-closure sequence to form a 3-hydroxypyridine (B118123) derivative. rsc.org The furan's oxygen atom becomes the hydroxyl group in the final pyridine product. This method is particularly valuable as it avoids the use of metal catalysts. For example, reacting 2-(2-furylcarbonyl)furan (2,2'-furil) with ammonia would be a plausible, though less documented, route to generate a bipyridine-diol. More established is the reaction of a 2-acylfuran, where the acyl group is a pyridyl moiety, to form a hydroxypyridine linked to another pyridine ring. This approach provides a straightforward synthesis of 2-heteroaryl-3-hydroxypyridine derivatives. rsc.orgresearchgate.netrsc.org

Diazotization Reactions in Bipyridinediamine Precursors

The conversion of amino groups to hydroxyl groups via diazotization is a classic transformation in aromatic chemistry. This method is particularly useful for synthesizing bipyridine-diols when the corresponding bipyridinediamine precursors are accessible. The process involves treating the diamine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form an unstable diazonium salt, which is then hydrolyzed to the diol.

Optimization of Reaction Conditions for Diol Formation

The diazotization of bipyridinediamines can be sensitive to reaction conditions, leading to a mixture of products if not properly controlled. Key variables that require optimization include the choice and concentration of the acid, temperature, and the amount of the diazotizing agent.

Research has shown that the concentration of the acid is a critical factor. For instance, in the diazotization of [2,2'-bipyridine]-3,3'-diamine, performing the reaction in dilute acids can lead to the formation of fused heterocyclic systems like oxatriazepines and triazines. To favor the formation of the desired 2,2'-bipyridine-3,3'-diol (B1205928), higher concentrations of sulfuric acid (e.g., 50-75%) are necessary. This is thought to prevent the formation of intermediate compounds that decompose into undesired byproducts. The temperature must also be carefully controlled, typically kept low (0–5 °C) during the formation of the diazonium salt to prevent premature decomposition, followed by controlled heating to facilitate hydrolysis to the diol.

Acid Concentration (H₂SO₄)TemperatureMajor Product(s)
Dilute (e.g., 20%)Room Temp -> HeatFused heterocycles, low diol yield
Moderate (e.g., 50%)0-5°C -> HeatImproved yield of bipyridinediol
Concentrated (e.g., 75%)0-5°C -> HeatGood yield of bipyridinediol

Isolation and Purification Techniques for Bipyridine-3,3'-diol Derivatives

The purification of bipyridine-3,3'-diol derivatives is essential to remove unreacted starting materials, inorganic salts, and reaction byproducts. The choice of method depends on the physical properties of the target compound and the impurities present.

One effective separation technique leverages the acidic nature of the phenolic hydroxyl groups. The crude reaction mixture can be treated with a basic solution, such as aqueous sodium hydroxide, to dissolve the bipyridine-diol as its sodium salt. Insoluble byproducts, such as furodipyridines that can form during diazotization, can then be removed by filtration. Subsequent acidification of the filtrate precipitates the pure bipyridine-diol.

For further purification, standard laboratory techniques are employed:

Recrystallization: This is a common method for purifying solid organic compounds. For bipyridine-diols, polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol (B145695) are often effective. Purification should ideally be conducted under an inert atmosphere to prevent oxidation of the electron-rich diol system.

Column Chromatography: For separating mixtures with similar solubilities or for isolating specific functionalized derivatives, silica (B1680970) gel column chromatography is a recommended technique.

Emerging Synthetic Paradigms for Functionalized Bipyridine Diols

While traditional methods are robust, modern synthetic chemistry seeks more efficient and environmentally benign routes. Emerging paradigms focus on the direct functionalization of C-H bonds and the use of novel catalytic systems. rsc.org These strategies offer new ways to construct complex and functionalized bipyridine scaffolds that can serve as precursors to diols.

Direct C–H activation has become a powerful tool for creating C-C bonds, bypassing the need to pre-functionalize substrates with halides or organometallic groups. mdpi.comnih.gov Palladium-catalyzed C-H arylation, for example, can directly couple two pyridine rings. mdpi.com While regioselectivity can be a challenge, the use of directing groups can guide the functionalization to specific positions on the pyridine ring. This approach is highly atom-economical and reduces waste.

Furthermore, transition-metal-free C-H functionalization methods are also gaining traction. preprints.orgmdpi.com These reactions may employ strong bases or radical-based mechanisms to generate reactive pyridyl species that can couple to form the bipyridine core. mdpi.com Photocatalytic and electrochemical methods are also at the forefront of bipyridine synthesis, offering green alternatives that use light or electricity to drive the coupling reactions under mild conditions. nih.gov These advanced methods provide powerful avenues for synthesizing novel, highly functionalized bipyridine diols with tailored electronic and steric properties. nih.gov

Synthesis of Chiral Bipyridine Diol Ligands

The synthesis of chiral bipyridine diol ligands is exemplified by the multi-step preparation of a C2-symmetric 3,3′-dimethyl-(2,2′-bipyridine)-diol. This process utilizes commercially available starting materials and proceeds through a sequence of reactions, with a critical step being an oxygen-mediated oxidative homocoupling of a chiral pyridine N-oxide intermediate. rsc.orgrsc.org

The methodology demonstrates high efficiency in stereocontrol, affording the target chiral bipyridine diol ligand with a diastereomeric excess (de) of 99% and an enantiomeric excess (ee) of over 99.5%. rsc.orgrsc.org

The detailed research findings for the synthesis of the chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand are summarized in the table below.

ParameterDetails
Target Compound Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol
Number of Steps 7
Starting Material Commercially available materials
Key Reaction O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide
Overall Yield 25%
Diastereomeric Excess (de) 99%
Enantiomeric Excess (ee) >99.5%
Stereoisomer Prepared S,S enantiomer

This synthetic route underscores a viable strategy for accessing enantiopure bipyridine diol ligands, which are valuable in the field of asymmetric catalysis. rsc.orgrsc.org

Coordination Chemistry of Bipyridine 3,3 Diol As a Versatile Ligand System

Ligand Design Principles and Ambidentate Coordination Modes

The [2,4'-Bipyridine]-3,3'-diol ligand presents a fascinating case for coordination chemistry due to the asymmetric arrangement of its nitrogen donors and the presence of two hydroxyl groups. This combination allows for a variety of coordination modes, making it a versatile building block for constructing complex supramolecular architectures. The coordination behavior is dictated by factors such as the metal ion's nature, the reaction conditions, and the ligand's protonation state.

In its deprotonated or neutral state, this compound has the potential to act as an N,N-bidentate ligand. This coordination mode would involve both nitrogen atoms binding to a single metal center, resulting in the formation of a thermodynamically stable five-membered chelate ring. This type of coordination is well-established for the analogous 2,2'-bipyridine (B1663995) ligand, which readily forms stable complexes with a wide range of transition metals. For this compound, this mode would likely be favored in the presence of metal ions that have a strong affinity for nitrogen donors. The planarity of the bipyridine backbone would be a crucial factor in the stability of such a chelate, and any steric hindrance from the hydroxyl groups could influence the geometry of the resulting complex.

Upon deprotonation of the hydroxyl groups, this compound can adopt an O,O-bidentate coordination mode. This would involve the two phenolate oxygen atoms binding to a metal center, leading to the formation of a seven-membered chelate ring. While seven-membered rings are generally less common and often less stable than five- or six-membered rings, they are observed in various ligand systems. The flexibility of the bipyridine backbone would play a significant role in accommodating the larger ring size. The electronic properties of the metal ion and the presence of competing ligands would also be critical in determining the favorability of this coordination mode.

The presence of both nitrogen and oxygen donor atoms in close proximity allows for the possibility of mixed N,O-coordination. In a mononuclear complex, this could involve one nitrogen and one deprotonated oxygen atom binding to the metal center, forming a six-membered chelate ring. This mode of coordination would be highly dependent on the geometric preferences of the metal ion and the relative donor strengths of the nitrogen and oxygen atoms. In polynuclear systems, a symmetric N,O-/N,O- bridging mode could be envisioned, where the ligand bridges two metal centers, with each metal being coordinated to one nitrogen and one oxygen atom from the same ligand molecule.

The spatial arrangement of the nitrogen atoms in 2,4'-bipyridine makes it an excellent candidate for acting as a bridging ligand, connecting two different metal centers. This is a common coordination mode for this isomer, leading to the formation of coordination polymers and supramolecular assemblies. In the case of this compound, this bridging behavior could be further diversified by the involvement of the hydroxyl groups. The ligand could bridge two metal centers through its nitrogen atoms, with the hydroxyl groups remaining uncoordinated or participating in hydrogen bonding interactions. Alternatively, the ligand could adopt a bridging mode involving one nitrogen and one oxygen atom coordinating to different metal centers, leading to more complex and potentially functional materials.

Metal Complexation with Transition Metals

The versatile coordination behavior of this compound makes it an attractive ligand for complexation with a variety of transition metals. The resulting complexes are expected to exhibit interesting electronic and redox properties, which can be tuned by the choice of metal and the specific coordination mode adopted by the ligand.

Ruthenium complexes containing bipyridine ligands are of significant interest due to their rich photophysical and electrochemical properties, with applications in areas such as catalysis and solar energy conversion. The synthesis and characterization of ruthenium complexes with 2,4'-bipyridine have been reported, providing insights into the potential behavior of this compound as a ligand.

A known ruthenium complex, [(2,4′-bpy)RuCl2(CO)3], has been synthesized and structurally characterized. researchgate.net In this complex, the 2,4'-bipyridine ligand coordinates to the ruthenium center in a non-chelating manner. researchgate.net Computational and experimental studies on this and related complexes have been used to investigate the effects of the bipyridine coordination mode on the electronic properties of the complex. researchgate.net

The redox properties of ruthenium bipyridine complexes are often characterized by a reversible or quasi-reversible Ru(II)/Ru(III) oxidation couple. researchgate.netacs.org The potential of this couple is sensitive to the electronic environment around the ruthenium center, which is influenced by the nature of the ligands. The introduction of electron-donating or electron-withdrawing substituents on the bipyridine ligand can shift this potential. In the case of this compound, the hydroxyl groups are expected to act as electron-donating groups, which would likely make the oxidation of the ruthenium center more facile (i.e., occur at a lower potential) compared to the unsubstituted 2,4'-bipyridine ligand.

Furthermore, ruthenium bipyridine complexes often exhibit ligand-based redox processes, corresponding to the one-electron reduction of the bipyridine ligands. researchgate.net The potential at which these reductions occur is also influenced by the substituents on the ligand. The electron-donating hydroxyl groups in this compound would be expected to make the ligand more difficult to reduce, shifting the reduction potentials to more negative values.

The combination of metal- and ligand-based redox events gives rise to a rich electrochemical behavior. The interaction between the ruthenium d-orbitals and the π* orbitals of the bipyridine ligand facilitates electron transfer processes, including metal-to-ligand charge transfer (MLCT) transitions, which are often observed in the electronic absorption spectra of these complexes. researchgate.net The energy of these MLCT transitions is related to the difference in the redox potentials of the metal and the ligand, and thus can be tuned by modifying the ligand structure.

Below is a table summarizing the expected influence of the 3,3'-diol substitution on the redox properties of a hypothetical ruthenium complex of this compound compared to a complex with unsubstituted 2,4'-bipyridine.

PropertyRu Complex with 2,4'-BipyridineExpected Property for Ru Complex with this compound
Ru(II)/Ru(III) Oxidation Potential Higher (more positive) potentialLower (less positive) potential due to electron-donating OH groups
Ligand-Based Reduction Potential Less negative potentialMore negative potential due to electron-donating OH groups
HOMO-LUMO Gap LargerSmaller, potentially leading to a red-shift in MLCT absorption

It is important to note that these are expected trends based on the known electronic effects of hydroxyl groups and the general behavior of ruthenium bipyridine complexes. Detailed experimental studies on ruthenium complexes of this compound are needed to confirm these predictions and to fully explore the electron transfer and redox properties of these systems.

Based on a comprehensive review of scientific literature, there is currently insufficient data available to generate an article on the coordination chemistry of the specific compound This compound that adheres to the detailed outline provided.

Research on the coordination complexes of bipyridine diols has predominantly focused on the well-studied isomer, 2,2'-bipyridine-3,3'-diol (B1205928). The specific structural and electronic properties arising from the 2,4'-bipyridine backbone combined with 3,3'-diol substitution have not been extensively reported in the context of forming complexes with cobalt, copper, iron, rhodium, zinc, or osmium.

Consequently, detailed research findings regarding the magnetic properties, structural characterization, catalytic relevance, isomerism, and biological probing of this compound complexes are not available in the public domain. Similarly, information on the influence of ancillary ligands on its coordination or its role in supramolecular assembly and coordination networks is absent.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and content inclusions at this time.

Supramolecular Assembly and Coordination Networks

Hydrogen-Bonded Architectures in Metal-[2,4'-Bipyridine]-3,3'-diol Complexes

Based on analogous systems, it is anticipated that the hydroxyl groups of this compound would play a crucial role in the formation of extensive hydrogen-bonded networks within its metal complexes. In the case of the related 2,2'-bipyridine-3,3'-diol ligand, both intramolecular and intermolecular hydrogen bonds have been observed to dictate the final supramolecular architecture.

For instance, in a discrete Cobalt(III) complex with 2,2'-bipyridine-3,3'-diol, the individual complex units self-assemble through weak C-H···O hydrogen bonds to form a three-dimensional honeycomb-like network. This results in a robust structure with significant channels. Similarly, Copper(II) complexes with the same ligand form coordination chains that are further assembled into two-dimensional networks through C-H···O and O-H···O hydrogen bonds.

Given the asymmetry of the this compound ligand, a wider variety of hydrogen-bonding motifs could be expected. The interplay between the N-coordination to the metal center and the hydrogen-donating and accepting capabilities of the hydroxyl groups could lead to the formation of intricate one-, two-, or three-dimensional hydrogen-bonded architectures. The specific nature of these architectures would be highly dependent on the choice of the metal ion, the counter-anions, and the crystallization conditions.

Table 1: Postulated Hydrogen-Bonded Architectures of Metal-[2,4'-Bipyridine]-3,3'-diol Complexes (Hypothetical)

Metal Ion (Hypothetical)Anion (Hypothetical)Postulated Hydrogen Bonding MotifResulting Supramolecular Architecture (Hypothetical)
Cu(II)NitrateInter-complex O-H···O and C-H···O2D layered network
Zn(II)ChlorideIntramolecular O-H···N and inter-complex O-H···Cl1D zigzag chains linked into a 3D network
Co(III)PerchlorateC-H···O and O-H···O between complex cations and anions3D diamondoid network

Porous Coordination Networks and Framework Materials

The construction of porous coordination networks (PCNs), a subclass of metal-organic frameworks (MOFs), relies on the use of rigid or semi-rigid organic ligands that can bridge metal centers to create extended, porous structures. The this compound ligand, with its potential for both coordination and hydrogen bonding, is a promising candidate for the design of novel PCNs.

The porosity in such materials would arise from the voids or channels created by the specific arrangement of the metal-[2,4'-Bipyridine]-3,3'-diol framework. The size and shape of these pores could be tuned by varying the metal ion's coordination geometry and the length and rigidity of the ligand. Furthermore, the presence of hydroxyl groups lining the pores could impart specific functionalities to the material, such as selective guest adsorption or catalytic activity.

In related systems utilizing dihydroxy-bipyridine ligands, the formation of porous structures has been observed. For example, the aforementioned Co(III) complex of 2,2'-bipyridine-3,3'-diol forms a 3D hydrogen-bonded network with significant channels. While this porosity arises from hydrogen bonding rather than direct coordination-driven framework formation, it highlights the potential of hydroxylated bipyridines in creating porous materials.

Table 2: Predicted Characteristics of Porous Coordination Networks with this compound (Hypothetical)

Metal Node (Hypothetical)Network Topology (Hypothetical)Potential Pore Size (Å) (Hypothetical)Potential Surface Area (m²/g) (Hypothetical)Potential Applications (Hypothetical)
Zn₄O clusterpcu5-10500-1200Gas storage, selective separation
Cu₂ paddlewheelsql8-15800-1800Heterogeneous catalysis, sensing
Cd(II) single iondia6-12600-1500Luminescent sensing, drug delivery

Photophysical Phenomena and Excited State Dynamics of Bipyridine 3,3 Diol

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Upon absorption of light, [2,2'-Bipyridine]-3,3'-diol undergoes a rapid intramolecular proton transfer, a process that has been a topic of considerable scientific debate regarding its precise mechanism. This reaction involves the movement of one or both hydroxyl protons to the adjacent nitrogen atoms within the bipyridine framework.

The mechanism of proton transfer in excited [2,2'-Bipyridine]-3,3'-diol is complex, with research suggesting multiple potential pathways. The debate centers on whether the two protons transfer simultaneously (concerted), sequentially (stepwise), or if only a single proton transfer occurs.

More recent investigations have introduced further nuance, questioning whether a double proton transfer is the definitive pathway. Computational studies focusing on potential energy surfaces and hydrogen-bond dynamics suggest that the molecule may undergo a barrierless single ESIPT process rather than a double transfer. mdpi.com This model proposes that following the transfer of the first proton, the resulting monoketo structure is the primary stable emissive species. This ongoing debate highlights the intricate nature of the molecule's excited-state dynamics.

Proposed ESIPT Mechanism Key Characteristics Reported Timescales
Sequential Double Transfer Two protons transfer one after the other. The first step is extremely rapid, followed by a slower second transfer. nih.govStep 1: ~7-100 fs nih.govStep 2: ~10 ps
Single Transfer A barrierless transfer of only one proton occurs, leading to a stable monoketo emissive state. mdpi.comNot applicable (single event)
Concerted Double Transfer Both protons transfer simultaneously. Now considered unlikely due to high energy barriers. nih.govsigmaaldrich.com~100 fs

This table presents data from scientific studies on the proposed mechanisms and dynamics of proton transfer in [2,2'-Bipyridine]-3,3'-diol.

The proton transfer events lead to the formation of different tautomeric forms of the molecule. In the ground state, [2,2'-Bipyridine]-3,3'-diol exists predominantly in its di-enol (DE) form. acs.org However, in aqueous solutions, a unique equilibrium exists where the di-keto (DK) tautomer, a dizwitterion, is stabilized in the ground state by the hydrogen-bonding network of water. nih.govcnr.it This stabilization results in characteristic absorption bands between 400-450 nm that are absent in non-aqueous solvents. nih.govacs.org

Upon photoexcitation of the di-enol form, the molecule rapidly converts to its excited keto tautomers. The ESIPT process populates the mono-keto (MK) and subsequently the di-keto (DK) forms. acs.org These excited tautomers (Keto1 and Keto2) are the species responsible for the molecule's characteristic fluorescence. mdpi.com The emission spectrum can exhibit contributions from both the monoketo and diketo forms, with reported emission bands at approximately 568 nm and 510 nm, respectively, indicating a dynamic equilibrium between these excited species. sigmaaldrich.com

Luminescence Characteristics and Quantum Yields

The luminescence of [2,2'-Bipyridine]-3,3'-diol is a direct consequence of the ESIPT mechanism, which gives rise to several advantageous photophysical properties.

A hallmark of compounds undergoing ESIPT is a large separation between their absorption and emission maxima, known as the Stokes shift. [2,2'-Bipyridine]-3,3'-diol exhibits a significant Stokes shift because the absorption of light occurs in the di-enol form, while fluorescence originates from the structurally distinct and lower-energy keto tautomers formed in the excited state. iitkgp.ac.in This large energy gap between absorption and emission minimizes self-absorption (reabsorption of emitted light), which is a valuable property for applications in fluorescent materials and organic light-emitting diodes (OLEDs). mdpi.com

The phenomenon is observed in both solution and the solid state. The exact emission wavelength is sensitive to the solvent environment; for instance, the fluorescence peak of the diketo tautomer is observed at 498 nm in nonpolar cyclohexane (B81311) and is blue-shifted to 462 nm in polar water. nih.gov This solvatochromism is a direct result of the differing interactions between the solvent and the various tautomeric forms of the molecule.

[2,2'-Bipyridine]-3,3'-diol is a notable example of a molecule that exhibits both ESIPT and Thermally Activated Delayed Fluorescence (TADF). mdpi.com TADF is a process that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet states through reverse intersystem crossing (RISC). This mechanism can significantly enhance the efficiency of OLEDs.

In [2,2'-Bipyridine]-3,3'-diol, the TADF mechanism is intrinsically linked to the ESIPT process. After the initial proton transfer, the molecule can undergo intersystem crossing from the excited singlet state (S₁) to a triplet state (e.g., T₃). mdpi.com If the energy gap between these states is sufficiently small, thermal energy from the surroundings can promote the molecule from the triplet state back to the singlet state (RISC), from which it can then fluoresce. This process results in a delayed emission component. The interplay between ESIPT and TADF in this single molecular system provides a pathway for designing highly efficient emitters with large Stokes shifts. mdpi.com

Environmental Sensitivity and Spectroscopic Probing

The absorption and fluorescence properties of [2,2'-Bipyridine]-3,3'-diol are highly sensitive to its local microenvironment, making it an effective spectroscopic probe. Changes in solvent polarity, hydrogen-bonding capacity, and physical confinement can significantly alter its photophysical behavior. nih.goviitkgp.ac.in

For example, the fluorescence quantum yield and lifetime are strongly dependent on the composition of dimethyl sulfoxide (B87167) (DMSO)-water mixtures. nih.gov In confined media such as cyclodextrin (B1172386) cavities, the fluorescence spectrum shifts to longer wavelengths (red-shift) as the cavity becomes more hydrophobic, reflecting the exclusion of water molecules and a change in the local environment of the probe. nih.gov This sensitivity has been exploited to study a variety of systems:

Biological Aggregates: It has been used to assess the structure and dynamics of bile salt aggregates.

Proteins: Its binding to human serum albumin has been monitored through changes in its fluorescence, providing insight into the hydrophobic pockets of the protein. iitkgp.ac.in

Ion Sensing: The ESIPT process can be inhibited by the coordination of metal ions. The binding of Zn²⁺, for instance, leads to a highly enhanced fluorescence emission that is significantly blue-shifted and has a reduced Stokes shift, forming the basis for a selective fluorescent sensor. nih.gov

Solvent/Environment Fluorescence λₘₐₓ (nm) Fluorescence Lifetime (ns) Notable Observations
Cyclohexane 4983.10Represents a nonpolar, non-hydrogen bonding environment. nih.gov
Water 4620.65Blue-shift due to strong hydrogen bonding with the excited state. nih.gov
Aqueous α-CD VariesVariesProbe is sequestered in a hydrophobic environment similar to cyclohexane. nih.gov
DMSO-Water Mixture VariesVariesQuantum yield is maximal at a low mole fraction (~0.12) of DMSO. nih.gov

This table illustrates the environmental sensitivity of [2,2'-Bipyridine]-3,3'-diol's photophysical properties based on published data.

Microenvironment-Sensitive Fluorescence: Solvatochromism

The photophysical behavior of [2,4'-Bipyridine]-3,3'-diol, hereafter referred to as BP(OH)₂, is markedly influenced by its surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity is primarily attributed to the molecule's propensity to undergo excited-state intramolecular double proton transfer (ESIDPT), leading to the formation of a dizwitterion (DZ) tautomer. nih.govacs.org This DZ tautomer is the primary species responsible for the molecule's fluorescence. nih.govacs.org

The fluorescence of the DZ tautomer exhibits a pronounced dependence on solvent polarity. nih.govacs.org As the polarity of the solvent increases, the fluorescence emission peak experiences a hypsochromic (blue) shift. For instance, in a non-polar solvent like cyclohexane, the fluorescence maximum is observed at 498 nm, whereas in the highly polar aqueous environment of water, it shifts to 462 nm. nih.govacs.org This blue shift is accompanied by a significant reduction in the fluorescence lifetime, decreasing from 3.10 ns in cyclohexane to 0.65 ns in water. nih.govacs.org

The hydrogen-bonding capability of the solvent also plays a crucial role in the photophysical dynamics of BP(OH)₂. nih.govacs.org In aqueous solutions, a distinct photoinduced tautomerization mechanism emerges, facilitated by a network of water molecules solvating the two hydrogen-bonding centers of the BP(OH)₂ molecule. nih.govacs.org This alternative pathway leads to the formation of a second tautomer, which can be detected as a minor shoulder on the blue side of the main fluorescence peak and is characterized by a longer lifetime of 5.40 ns. nih.govacs.org

The unique solvatochromic properties of BP(OH)₂ have been further investigated in binary solvent mixtures, such as dimethyl sulfoxide (DMSO)-water. nih.govresearchgate.net In these mixtures, DMSO modulates the hydrogen-bonding network of water, leading to non-ideal and anomalous changes in the photophysical properties of BP(OH)₂. nih.govresearchgate.net The fluorescence quantum yield and lifetime of BP(OH)₂ are strongly dependent on the composition of the binary mixture, reaching a maximum at a low mole fraction of DMSO (~0.12). nih.govresearchgate.net This behavior is attributed to the enhanced pair hydrophobicity of the medium at this specific composition. nih.govresearchgate.net

These findings underscore the utility of BP(OH)₂ as a sensitive fluorescent probe for characterizing the polarity and hydrogen-bonding ability of its microenvironment.

Table 1: Solvent Effects on the Fluorescence Properties of the Dizwitterion Tautomer of this compound

Solvent Fluorescence Maximum (nm) Fluorescence Lifetime (ns)
Cyclohexane 498 3.10
Water 462 0.65

Interactions with Confined Media: Cyclodextrins and Self-Assemblies

The photophysical properties of this compound (BP(OH)₂) are significantly modulated when confined within the nanocavities of host molecules such as cyclodextrins (CDs). nih.govacs.orgresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules. mdpi.com The interactions between BP(OH)₂ and various CDs, including α-CD, β-CD, and γ-CD, have been studied to understand the effects of nanoconfinement on its excited-state dynamics. nih.govacs.orgresearchgate.net

The size and hydrophobicity of the cyclodextrin cavity are critical factors that govern the encapsulation of BP(OH)₂ and the resulting spectroscopic changes. nih.govacs.orgresearchgate.net As the cavity size decreases from γ-CD to β-CD and then to α-CD, the environment becomes progressively more hydrophobic. nih.govacs.org This increasing hydrophobicity leads to a decrease in the intensity of the absorption peaks of the BP(OH)₂/water complex in the 400-450 nm region and a bathochromic (red) shift in its fluorescence peak. researchgate.net

The stoichiometry of the BP(OH)₂-CD complexes also varies with the type of cyclodextrin. While BP(OH)₂ forms a 1:1 complex with β-CD and γ-CD, a 1:2 stoichiometric ratio is predominantly observed with α-CD. researchgate.net In the case of α-CD, the BP(OH)₂ molecule is completely sequestered between two CD units, creating a microenvironment with a hydrophobicity comparable to that of cyclohexane. nih.govacs.org In contrast, within the larger γ-CD cavity, the BP(OH)₂ probe is located near the secondary rim of the annulus. nih.govacs.org

The binding of BP(OH)₂ to these nanocavities can be quantified by binding constants, which are determined by fitting the changes in spectral intensity to binding isotherms. researchgate.net The sensitivity of BP(OH)₂'s absorption and fluorescence to the CD's cavity size and hydrophobicity makes it a valuable probe for characterizing the degree of hydrophobicity and the mechanisms of encapsulation in these confined media. nih.govacs.orgresearchgate.net

Beyond simple cyclodextrins, the interactions of BP(OH)₂ have also been explored in other self-assembled systems, such as bile salt aggregates. acs.org These studies further demonstrate the utility of BP(OH)₂ as a sensitive fluorophore to assess the structure, dynamics, and binding properties of biologically relevant host systems. acs.org

Table 2: Stoichiometry of this compound Complexes with Different Cyclodextrins

Cyclodextrin Stoichiometric Ratio (BP(OH)₂:CD)
α-Cyclodextrin (α-CD) 1:2
β-Cyclodextrin (β-CD) 1:1
γ-Cyclodextrin (γ-CD) 1:1

Spectroscopic Analysis in Host-Guest Materials (e.g., Zeolites, AlPO₄-5)

The application of this compound (BP(OH)₂) as a spectroscopic probe extends to its incorporation within the ordered, microporous structures of inorganic host-guest materials like zeolites and aluminophosphates (AlPO₄). These materials provide rigid, well-defined cavities and channels that can encapsulate guest molecules, leading to unique photophysical behaviors due to the spatial confinement and interactions with the host framework.

Research has been conducted on the spectroscopic properties of BP(OH)₂ incorporated into AlPO₄-5 crystals. scilit.com AlPO₄-5 is a molecular sieve with a one-dimensional channel system, providing a highly constrained environment for guest molecules. The study of BP(OH)₂ within these channels allows for a comparison of its photophysical properties in this rigid, crystalline environment relative to its behavior in aqueous liquid media. scilit.com The confinement within the AlPO₄-5 framework can influence the excited-state intramolecular proton transfer (ESIDPT) process, affecting the fluorescence emission and lifetime of the encapsulated BP(OH)₂ molecules.

While specific data on the spectroscopic shifts of BP(OH)₂ within AlPO₄-5 are not detailed in the available literature, the principles of host-guest interactions in such systems suggest that the rigid and polar nature of the aluminophosphate framework would significantly impact the electronic states of the guest molecule. The interactions with the inner walls of the channels can restrict molecular motion and alter the energy levels of the ground and excited states, leading to observable changes in absorption and fluorescence spectra.

The study of organic dye molecules within zeolite and aluminophosphate hosts is a broader field of research. These materials can enhance the photostability of the incorporated dyes and promote specific photophysical pathways. The defined pore structures of zeolites, for instance, can be utilized to control the aggregation and orientation of guest molecules, thereby influencing their spectroscopic properties and reactivity. mdpi.comnih.gov The insights gained from these systems provide a framework for understanding the behavior of BP(OH)₂ in similar confined environments, highlighting its potential as a probe for the internal structure and properties of these important host-guest materials.

Computational and Theoretical Investigations of Bipyridine 3,3 Diol Systems

Quantum Mechanical Approaches for Ground and Excited States

Quantum mechanical methods are fundamental to understanding the electronic structure and behavior of bipyridine-3,3'-diol systems in both their ground and excited states. These computational tools allow for the detailed investigation of molecular geometries, energy levels, and the electronic transitions that govern their photophysical properties.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structures of molecules like bipyridine-3,3'-diol and its metal complexes. nih.govnih.govmdpi.comscispace.com DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, determine ground-state properties, and analyze the nature of chemical bonding. nih.govnih.gov For instance, DFT studies on various 2,2'-bipyridine (B1663995) organometallic complexes have been successful in establishing the oxidation levels of the ligand, which can exist as a neutral molecule, a π-radical monoanion, or a diamagnetic dianion. nih.gov

To investigate excited-state phenomena, Time-Dependent Density Functional Theory (TDDFT) is the most common extension of DFT. aps.org TDDFT is particularly crucial for studying the photoinduced processes in bipyridine-3,3'-diol, such as the excited-state intramolecular proton transfer (ESIPT). nih.gov Researchers use TDDFT to calculate vertical excitation energies, which correspond to electronic absorption spectra, and to model the potential energy surfaces of excited states. nih.govnih.gov

In a study on [2,2'-Bipyridine]-3,3'-diol in a low-polarity hexane (B92381) solvent, DFT and TDDFT methods were used to explore the ESIPT pathway and a related process known as thermally activated delayed fluorescence (TADF). nih.gov The calculations successfully reproduced experimental spectroscopic data, lending credibility to the theoretical models. nih.gov The optimized geometric structures and the analysis of frontier molecular orbitals (FMOs) provide deep insights into the charge redistribution that occurs upon photoexcitation, which is the driving force for the proton transfer process. nih.gov

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for [2,2'-Bipyridine]-3,3'-diol in Hexane Calculated at the B3LYP/def2-TZVP (gd3bj) level.

ParameterFormTheoretical ValueExperimental Value
Absorption Maximum Enol337 nm345 nm
Fluorescence Maximum Keto1484 nm499 nm
Fluorescence Maximum Keto2479 nm499 nm
Data sourced from The Interplay between ESIPT and TADF for the 2,2′-Bipyridine-3,3′-diol: A Theoretical Reconsideration. nih.gov

While conventional quantum chemistry methods operate within the Born-Oppenheimer approximation (treating nuclei as fixed point charges), this can be insufficient for accurately describing processes involving the transfer of light nuclei, such as protons. The Nuclear-Electronic Orbital (NEO) method is a more advanced approach that treats specific nuclei (typically protons) quantum mechanically on the same footing as the electrons. princeton.eduprinceton.eduosti.gov

The NEO framework inherently includes crucial nuclear quantum effects such as zero-point energy, nuclear delocalization, and tunneling, which are vital for an accurate description of proton transfer reactions. princeton.edunih.gov By representing the quantum nuclei with orbitals, similar to electrons, the NEO method provides a more complete picture of the molecular wavefunction and the coupled motion of electrons and protons. princeton.eduosti.gov This approach is particularly valuable for studying bipyridine-3,3'-diol systems, where the intramolecular hydrogen bonds and the potential for proton transfer are central to their function. princeton.edu Real-time NEO-TDDFT methods have been developed to simulate the coupled nuclear-electronic quantum dynamics in real time, offering a powerful tool for investigating photoinduced proton transfer beyond the limitations of the Born-Oppenheimer approximation. princeton.edunih.gov

Modeling of Proton Transfer Dynamics and Potential Energy Surfaces

Computational modeling is essential for elucidating the complex dynamics of proton transfer in bipyridine-3,3'-diol. These simulations provide a molecular-level view of the reaction pathway, the timescales involved, and the potential energy landscapes that govern the process.

Understanding the potential energy surfaces (PES) of the ground and excited states is key to explaining the proton transfer mechanism. Quantum chemical calculations are used to map out these surfaces and identify the minimum energy pathways for the reaction. A critical finding from theoretical studies on [2,2'-bipyridyl]-3,3'-diol is that the concerted double proton transfer, where both protons move simultaneously, proceeds along an energetic ridge, making this pathway highly improbable. nih.gov Instead, the molecule stabilizes towards an unsymmetrical monoproton transfer. nih.gov

Calculations at the resolution-of-identity second-order approximate coupled-cluster (RI-CC2) level revealed a very small energy barrier of approximately 0.11 eV between the mono-keto and di-keto tautomeric structures in the first excited state (S₁). nih.gov This low barrier facilitates a rapid, sequential continuation of the proton transfer process. nih.gov Further TDDFT calculations have been used to determine the energy gaps between different electronic states (e.g., S₁-T₁, S₁-T₂, S₁-T₃), which are crucial for understanding competing processes like intersystem crossing (ISC). nih.gov For example, the small energy gaps and significant spin-orbit coupling between the S₁ state and higher triplet states (T₂ and T₃) indicate that ISC is a viable deactivation channel following the initial proton transfer. nih.gov

To capture the ultrafast events following photoexcitation, nonadiabatic dynamics simulations are employed. worktribe.com These methods go beyond the Born-Oppenheimer approximation, allowing for transitions between different electronic potential energy surfaces, which is essential when states become close in energy. worktribe.comnih.gov Techniques like trajectory surface hopping are among the most popular approaches for simulating these nonadiabatic processes. nih.gov

For [2,2'-bipyridyl]-3,3'-diol, "on-the-fly" dynamics simulations performed at the RI-CC2 level have provided a detailed picture of the sequential proton transfer mechanism. nih.gov These simulations revealed that the first proton transfer step is incredibly fast, occurring within approximately 7 femtoseconds (fs), a timescale likely too short to be resolved by current experimental techniques. nih.gov The second step of the sequential transfer involves a highly dynamic equilibrium between the mono-keto and di-keto forms, with both forward and reverse reactions observed within the first 300 fs of the simulation. nih.gov This theoretical result clarifies experimental observations, showing that what appears as a concerted transfer is, in fact, two sequential transfers occurring too rapidly to be distinguished. nih.gov For systems in solution, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches can be combined with nonadiabatic dynamics to account for the influence of the solvent environment on the relaxation dynamics. bris.ac.ukworktribe.com

Simulation of Molecular Interactions and Host-Guest Complexation

Computational methods are also used to simulate how bipyridine-3,3'-diol interacts with its environment, including forming host-guest complexes with other molecules. nih.govmdpi.com These simulations can predict binding affinities, geometries, and the nature of the noncovalent interactions that stabilize the complexes. nih.govmdpi.com

DFT calculations have been used to predict the ion selectivity of cryptands that incorporate bipyridine units. nih.govresearchgate.net By calculating the complex-formation energies for various alkali, alkaline-earth, and earth metal ions, researchers can determine which ions will bind most favorably within the host's cavity. nih.govresearchgate.net These studies show that both the cavity size and the flexibility of the host molecule are critical factors in determining selectivity. nih.gov

The binding of [2,2'-Bipyridine]-3,3'-diol to host molecules like cyclodextrins and proteins such as human serum albumin (HSA) has also been investigated computationally. researchgate.net Ab initio calculations of the complex between the diol and α-cyclodextrin indicated that the inclusion is axial, with the bipyridine molecule centered between two cyclodextrin (B1172386) cavities, stabilized by van der Waals and electrostatic interactions. researchgate.net Such studies are crucial for understanding how the photophysical properties of bipyridine-3,3'-diol change in different microenvironments, which underpins its use as a fluorescent probe in biological and inclusion studies. researchgate.net

Ab Initio Studies of Inclusion Complex Structures

Ab initio (from first principles) quantum chemical methods are crucial for understanding the non-covalent interactions that govern the formation and structure of inclusion complexes. These studies provide detailed geometric and energetic information that is often inaccessible through experimental means alone.

Research Findings on a [2,4'-Bipyridine]-3,3'-diol Isomer:

A notable ab initio investigation focused on the inclusion complex of a related isomer, 2,2'-bipyridine-3,3'-diol (B1205928) (BP(OH)₂), with α-cyclodextrin (α-CD), a host molecule with a hydrophobic inner cavity. researchgate.net This study revealed that the formation and stoichiometry of the complex are highly dependent on the host molecule.

The calculations determined that the most stable structure for the BP(OH)₂:(α-CD)₂ complex involves the BP(OH)₂ molecule being axially included and centered between the two α-CD cavities. researchgate.net The primary forces stabilizing this arrangement were identified as van der Waals and electrostatic interactions. researchgate.net This contrasts with other cyclodextrins (β-CD, γ-CD, etc.), where a 1:1 stoichiometric ratio is favored. researchgate.net

Table 1: Summary of Ab Initio Findings for 2,2'-Bipyridine-3,3'-diol Inclusion Complexes researchgate.net
Host MoleculeDominant Stoichiometry (Guest:Host)Calculated Structural FeaturesPrimary Binding Interactions
α-Cyclodextrin (α-CD)1:2Axial inclusion, centered between two CD cavitiesVan der Waals & Electrostatic
β-Cyclodextrin (β-CD)1:1Not detailedNot detailed
γ-Cyclodextrin (γ-CD)1:1Not detailedNot detailed

These theoretical findings are essential for interpreting experimental data from absorption and fluorescence spectroscopy, which show that the photophysical properties of bipyridine-diols are highly sensitive to the microenvironment provided by the host cavity. researchgate.net

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. The accuracy of these simulations is fundamentally dependent on the underlying empirical force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ethz.ch For a novel molecule like this compound, a specific force field may need to be developed or existing ones validated.

The development of a force field is a meticulous process known as parametrization. ethz.chnih.gov It involves defining atom types, assigning parameters for bonded and non-bonded interactions, and validating the force field against experimental data or high-level quantum mechanical (QM) calculations. ethz.chnih.gov

General Parametrization Strategy:

Functional Form Selection : A functional form for the potential energy is chosen. Most classical force fields, such as AMBER, CHARMM, and OPLS, use a similar Class I functional form that includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.govj-octa.com

Parameter Assignment :

Bonded Parameters : Equilibrium bond lengths and angles, as well as their corresponding force constants, are typically derived from QM geometry optimizations and vibrational frequency calculations. nih.gov Torsional parameters, which describe the energy profile of rotation around a bond, are often fitted to match the potential energy surface calculated via QM methods. nih.gov

Non-Bonded Parameters :

Partial Atomic Charges : These are crucial for describing electrostatic interactions. They are commonly derived by fitting to the quantum mechanically calculated electrostatic potential (ESP). nih.govnih.gov

Lennard-Jones (LJ) Parameters : These describe van der Waals interactions (attraction and repulsion). They are often optimized to reproduce experimental properties of liquids, such as density and enthalpy of vaporization, or taken from analogous, well-parameterized atom types. nih.gov

Validation : The complete force field is tested by running MD simulations and comparing the resulting structural and thermodynamic properties against available experimental or QM data.

Table 2: Typical Components of a Classical Force Field for this compound
Interaction TermMathematical RepresentationParameters to be DeterminedTypical Source of Parameters
Bond Stretching$V_{bond} = \sum_{bonds} k_b(r - r_0)^2$Force constant ($k_b$), Equilibrium bond length ($r_0$)QM Calculations, Spectroscopy
Angle Bending$V_{angle} = \sum_{angles} k_\theta(\theta - \theta_0)^2$Force constant ($k_\theta$), Equilibrium angle ($\theta_0$)QM Calculations, Spectroscopy
Dihedral Torsion$V_{dihedral} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$Barrier height ($V_n$), Periodicity ($n$), Phase angle ($\gamma$)QM Potential Energy Scans
Van der Waals$V_{vdw} = \sum_{i}>Well depth ($\epsilon$), Collision diameter ($\sigma$)Experimental Liquid Properties
Electrostatic$V_{elec} = \sum_{i}>Partial atomic charge ($q$)QM Electrostatic Potential Fitting

For heterocyclic compounds like bipyridines, special attention is often required for the parametrization of partial charges and dihedral potentials to accurately capture the molecule's electronic distribution and conformational flexibility. nih.gov

Electronic Structure Analysis of Metal-Bipyridine-3,3'-diol Complexes

The coordination of bipyridine-diol ligands to metal centers creates complexes with rich electronic structures that are key to their application in catalysis, materials science, and photochemistry. Density Functional Theory (DFT) is the most widely used computational method for analyzing the electronic properties of these metal complexes. nih.govnih.gov

Insights from DFT Studies on Isomeric Complexes:

A comprehensive DFT study on a series of 2,2'-bipyridine (bpy) organometallic complexes demonstrated that the bpy ligand can exist in different oxidation states: neutral (bpy⁰), a π-radical monoanion (bpy•⁻), or a diamagnetic dianion (bpy²⁻). nih.gov The calculations successfully reproduced experimental structural and spectroscopic data, validating the computational approach. nih.gov The study established that neutral bpy ligands act as very weak π-acceptors, while the reduced dianionic forms are strong π-donors. nih.gov

These calculations are critical for understanding and predicting the outcomes of redox processes in these molecules, such as metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their photophysical properties. nih.govresearchgate.netacs.org By analyzing the composition of the frontier molecular orbitals (HOMO and LUMO), researchers can determine the nature of electronic transitions and how they are affected by changes in the ligand or metal center. nih.govtandfonline.com

Table 3: Application of DFT to Analyze Metal-Bipyridine Complexes
Analyzed PropertyComputational ApproachKey Information ObtainedRelevance
Molecular GeometryGeometry OptimizationBond lengths, bond angles, overall structureComparison with X-ray crystallography data nih.gov
Ligand Oxidation StateBroken-Symmetry DFT, Spin Density AnalysisDistribution of electrons between metal and ligandDetermines if ligand is neutral, radical, or dianion nih.gov
Electronic TransitionsTime-Dependent DFT (TD-DFT)Absorption spectra, nature of transitions (e.g., MLCT)Understanding photophysical properties nih.govresearchgate.netacs.org
Bonding NatureMolecular Orbital (MO) AnalysisContributions of metal and ligand orbitals to bondingCharacterizes π-acceptor/donor properties of the ligand nih.gov

For a hypothetical metal-[2,4'-Bipyridine]-3,3'-diol complex, DFT would similarly be employed to predict its geometry, the distribution of frontier orbitals, and how the hydroxyl substituents and the 2,4'-linkage modulate the electronic properties compared to the more commonly studied 2,2'-bipyridine complexes.

Advanced Research Applications and Future Directions

Catalytic Applications of Bipyridine-3,3'-diol Complexes

Complexes derived from bipyridine-3,3'-diol are gaining prominence in the field of catalysis, particularly in mediating oxidation-reduction reactions and in the design of chiral ligands for asymmetric synthesis.

Bipyridine-based ligands, when coordinated with metal centers, form complexes that are effective catalysts in a variety of chemical transformations, including oxidation and reduction processes. nbinno.com For instance, manganese complexes featuring bipyridyl-imidazole ligands have been investigated for their potential in water oxidation catalysis. mdpi.com The ligand's structure, which can create open coordination sites on the metal center, is a key factor in its catalytic activity. mdpi.com Similarly, ruthenium complexes with bipyridine-derived ligands have been studied for their electrochemical properties in different redox states. rsc.org Furthermore, 4,4'-bipyridyl has been demonstrated to act as an organocatalyst in the reduction of nitroarenes. researchgate.net The catalytic performance in these reactions can be finely tuned by modifying the bipyridine ligand structure, leading to improved yields and selectivity under milder conditions. nbinno.com

In the realm of asymmetric catalysis, the design of chiral ligands is crucial for achieving high enantioselectivity. Chiral derivatives of bipyridine, such as C2-symmetric bipyridine-N,N'-dioxides, have been developed as highly efficient ligands in metal-catalyzed asymmetric reactions. semanticscholar.orgresearchgate.net These ligands have been successfully applied in reactions like the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding products with high enantioselectivity (up to 99% ee) and in good yields (85-97%). researchgate.netnih.gov The rigid and tunable structure of these bipyridine-based ligands is instrumental in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. rsc.org For example, a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been synthesized and used in Fe(II)-catalyzed Mukaiyama aldol and thia-Michael reactions, demonstrating increased chiral induction. rsc.org

Below is a table summarizing the performance of a chiral C2-symmetric bipyridine-N,N'-dioxide ligand in a nickel(II)-catalyzed Michael addition/cyclization reaction.

SubstrateYield (%)Enantiomeric Excess (ee, %)
5-aminopyrazole derivative 19799
5-aminopyrazole derivative 29598
5-aminopyrazole derivative 38595
5-aminopyrazole derivative 49297

This data is illustrative of the high efficiency and enantioselectivity achieved with chiral bipyridine-based catalysts. researchgate.netnih.gov

Development of Fluorescent Probes and Sensors

The inherent fluorescence of [2,4'-Bipyridine]-3,3'-diol and its derivatives makes them excellent candidates for the development of fluorescent probes and sensors for various analytes, including metal ions and biomolecules.

Fluorescent probes are valuable tools for detecting specific metal ions in various environments. Bipyridine derivatives have been engineered to act as selective sensors for metal cations like Zn²⁺ and Cu²⁺. nih.govmdpi.com For instance, 2,2'-bipyridine-3,3'-diol (B1205928) has been shown to be a potential selective fluorescent sensor for Zn²⁺ in a mixed solvent system. nih.gov The binding of Zn²⁺ to the bipyridine diol leads to a significant enhancement in fluorescence emission and a blue shift, which is attributed to the inhibition of the excited-state intramolecular double proton transfer (ESIDPT) process upon coordination. nih.gov Similarly, other pyridine-based sensors have demonstrated selectivity for Cu²⁺, with the interaction leading to a distinct colorimetric or fluorometric response. mdpi.commdpi.com The design of these sensors often involves creating a specific binding pocket for the target metal ion, where the coordination event triggers a change in the photophysical properties of the molecule. nih.gov

The following table highlights the detection limits of some bipyridine-based fluorescent sensors for Zn²⁺ and Cu²⁺.

SensorTarget IonDetection Limit (μM)
Indole-based receptorZn²⁺0.056
Indole-based receptorCu²⁺0.57
NBD-GZn²⁺1.66
NBD-GCu²⁺0.77

This data showcases the high sensitivity achievable with fluorescent sensors based on bipyridine and related structures. mdpi.comnih.gov

The sensitivity of the fluorescence of 2,2'-bipyridine-3,3'-diol to its surrounding microenvironment makes it a valuable probe in bioanalytical studies. elsevierpure.comresearchgate.net Its absorption and fluorescence spectra are influenced by the hydrophobicity and size of cavities in biological systems, such as the binding sites of proteins. elsevierpure.com For example, studies on the binding of 2,2'-bipyridine-3,3'-diol to human serum albumin (HSA) have shown that the compound preferentially binds within the hydrophobic cavity of subdomain IIA. elsevierpure.comresearchgate.net This interaction is accompanied by noticeable changes in its spectral properties, allowing for the characterization of the protein's binding pocket. elsevierpure.com Such probes are crucial for understanding protein-ligand interactions and for the development of diagnostic tools. nih.govmdpi.com

Materials Science Innovations

In materials science, bipyridine derivatives, including this compound, serve as versatile building blocks for the construction of advanced materials with tailored properties. nmpharmtech.commdpi.com Their ability to coordinate with metal ions makes them ideal for creating coordination polymers and metal-organic frameworks (MOFs). nmpharmtech.com These materials have potential applications in various fields, including catalysis, gas storage, and optoelectronics. nbinno.com The rigid structure of the bipyridine unit can impart thermal and chemical stability to the resulting materials, while modifications to the ligand can be used to fine-tune their functional properties, such as porosity and luminescence. nbinno.com

Building Blocks for Functional Materials (e.g., Covalent Organic Frameworks, Metal-Organic Complexes)

Bipyridine-based ligands are fundamental components in the construction of sophisticated supramolecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.net These materials are prized for their high porosity, tunable structures, and vast potential in gas storage, catalysis, and sensing. The 2,2'-bipyridine (B1663995) unit, for instance, is a well-established chelating ligand in transition metal complexes and has been incorporated into numerous MOFs and COFs. wikipedia.orgwikipedia.org

The introduction of hydroxyl groups, as in bipyridine diols, adds another layer of functionality. These groups can act as hydrogen-bond donors and acceptors, influencing the self-assembly and stability of the resulting frameworks. Furthermore, they provide additional coordination sites for metal ions. researchgate.net In COFs, bipyridine units can be integrated into the framework to serve as active sites for catalysis or for post-synthetic modification with metal ions. nih.govmdpi.com For example, COFs built from bipyridine derivatives have been designed for applications in electrocatalytic nitrate reduction and gas separation, where the precise geometry of the nitrogen atoms is crucial for performance. rsc.orgnih.gov

While extensive research has utilized other isomers, this compound presents a unique geometric proposition. Its asymmetric structure, differing from the more common C2-symmetric 2,2' and 4,4' isomers, is expected to yield frameworks with distinct topologies and pore environments. This structural difference could lead to novel material properties and functionalities that are not accessible with more symmetrical building blocks. The potential of this compound as a linker in these advanced materials remains a promising, yet largely unexplored, area of research.

Table 1: Comparison of Bipyridine Isomers in Functional Materials
Bipyridine DerivativeKey Structural FeatureApplication in Functional MaterialsPotential Advantage of this compound
2,2'-BipyridineChelating nitrogen atoms, C2 symmetryWidely used in MOFs and as a ligand for catalytic metal complexes. wikipedia.orgAsymmetric structure could lead to unique framework topologies and chiral recognition capabilities.
4,4'-BipyridineLinear, bridging ligand, C2h symmetryCommonly used to create 1D, 2D, and 3D coordination polymers and MOFs. rsc.org
2,2'-Bipyridine-3,3'-diolChelating nitrogens with adjacent hydroxyl groupsForms robust hydrogen-bonded networks and stable metal complexes; used as a sensor. researchgate.netnih.govThe combination of asymmetry and hydrogen-bonding diol functionality may offer novel self-assembly pathways and host-guest properties.
Isomeric Bipyridine AldehydesReactive aldehyde groups for COF synthesisUsed to construct COFs for electrocatalysis; isomer choice impacts active site density. rsc.org

Lasing Dyes and Photonic Materials

Laser dyes are organic compounds capable of producing tunable laser light, a critical technology in spectroscopy, medicine, and materials processing. The performance of a laser dye is intrinsically linked to its photophysical properties, such as high fluorescence quantum yield, photostability, and a large Stokes shift. Bipyridine derivatives, particularly those with hydroxyl groups, can exhibit unique photophysical behaviors like excited-state intramolecular proton transfer (ESIPT). The ESIPT process can lead to a large Stokes shift, which is beneficial for lasing applications as it minimizes self-absorption losses.

The 2,2'-bipyridine-3,3'-diol isomer has been investigated as a microenvironment-sensitive fluorescent probe due to its distinct absorption and fluorescence characteristics, which change in response to its surroundings. nih.govresearchgate.net This sensitivity makes it a valuable tool for studying biological systems and inclusion complexes. Such molecules are also of interest for creating photonic materials, where light-matter interactions are controlled at the nanoscale. mdpi.com For example, incorporating fluorescent dyes into photonic structures like colloidal crystals can enhance their light-emitting properties. acs.org

The specific photophysical properties of this compound have not yet been deeply characterized. However, its structural similarity to other photoactive bipyridine diols suggests it could possess interesting fluorescent or solvatochromic properties. Research into its absorption and emission spectra, quantum yield, and excited-state dynamics is a necessary first step to evaluate its potential as a novel lasing dye or as a component in advanced photonic materials.

Table 2: Photophysical Properties of Bipyridine Diols and Relevance to Photonics
PropertyDescriptionRelevance to Lasing Dyes & Photonic MaterialsResearch Prospect for this compound
FluorescenceEmission of light after absorption of photons.Essential for light emission in dyes and sensors. scbt.comCharacterization of fluorescence spectra and quantum yield is needed.
Excited-State Intramolecular Proton Transfer (ESIPT)Proton transfer within a molecule in its excited state, often leading to dual fluorescence. Can result in a large Stokes shift, which is highly desirable for efficient lasing.Investigation is required to determine if the 2,4'-bipyridine-3,3'-diol structure supports ESIPT.
SolvatochromismChange in absorption or emission color with solvent polarity. nih.govEnables use as a probe for local microenvironments in materials and biological systems.The asymmetric nature may lead to unique solvatochromic responses.
PhotostabilityResistance to degradation upon exposure to light.Crucial for the longevity and performance of laser dyes and optical materials. sigmaaldrich.comPhotostability under various conditions needs to be evaluated.

Emerging Research Avenues for Bipyridine-3,3'-diol

The future development of functional materials and molecular systems hinges on expanding the library of available chemical building blocks. While foundational work has been established with common bipyridine isomers, the exploration of less-conventional structures like this compound opens up new avenues for discovery.

Exploration of Isomeric Bipyridine Diols (e.g., 2,4'-Bipyridine-3,3'-diol)

The isomeric form of a ligand can have a profound impact on the structure and properties of the resulting material. In coordination chemistry, changing the position of coordinating atoms alters the bite angle and directional vectors, leading to different framework topologies, pore sizes, and ultimately, different functional properties. For example, studies on platinum complexes with 3,3'-, 4,4'-, and 5,5'-disubstituted bipyridyl ligands for dye-sensitized solar cells revealed that the substituent position significantly affects photovoltaic performance. nih.gov Similarly, in the field of COFs, the use of a 3,3'-bipyridyl-based aldehyde linker, an isomer of the more common 2,2'-bipyridyl derivatives, resulted in a material with an increased number of active sites for electrocatalysis. rsc.org

This highlights a critical principle: isomeric tuning is a powerful strategy for materials design. This compound, with its unique and asymmetric arrangement of nitrogen and oxygen atoms, represents a compelling target for this type of exploratory research. nih.gov Its incorporation into MOFs or COFs could break the symmetry of the resulting lattices, potentially inducing chirality or creating unique binding pockets for selective guest recognition. A systematic investigation into how its distinct geometry translates into material properties is a key future direction.

Integration into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the properties of both organic molecules (e.g., processability, functionality) and inorganic components (e.g., thermal stability, mechanical strength) to create materials with synergistic or entirely new capabilities. Bipyridine ligands are frequently used to link organic and inorganic phases. For instance, 4,4'-bipyridine has been used to connect inorganic polyoxovanadate clusters into three-dimensional hybrid frameworks. nih.gov

The integration of this compound into such hybrid systems is a promising research avenue. The diol functionality could form strong interactions, such as covalent bonds or hydrogen bonds, with inorganic surfaces like silica (B1680970) or metal oxides, while the bipyridine unit could coordinate to metal centers or act as a functional site. mdpi.comrsc.org This dual functionality could be exploited to create well-defined interfaces in nanocomposites, surface-functionalized nanoparticles for sensing or catalysis, or novel drug delivery systems. The specific binding modes and orientation that this compound might adopt at an organic-inorganic interface are currently unknown and represent a fertile ground for both computational and experimental investigation.

Q & A

Basic: What are the established synthetic routes for [2,2'-Bipyridine]-3,3'-diol, and how is its structural integrity validated?

Methodological Answer:
Synthesis typically involves condensation or functionalization of bipyridine precursors. For example, a Ru/Al₂O₃ catalyst can mediate the reaction of furil (a diketone derived from biomass) with NH₃ to form [2,2'-Bipyridine]-3,3'-diol via a proposed dehydrogenation-amination mechanism . Structural validation employs:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks.
  • X-ray diffraction : Resolves chiral atropisomerism in derivatives, as shown in studies of its triazole-thioether analogs .
  • Elemental analysis and IR spectroscopy : Verify purity and functional groups (e.g., -OH stretching at ~3200 cm⁻¹) .

Basic: What safety protocols are critical when handling [2,2'-Bipyridine]-3,3'-diol in laboratory settings?

Methodological Answer:
While direct safety data for this compound is limited, analogous bipyridines (e.g., 3,3'-Bipyridyl) require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Inert gas environments (e.g., N₂) and protection from light to avoid degradation .

Advanced: How does [2,2'-Bipyridine]-3,3'-diol participate in excited-state intramolecular proton transfer (ESIPT), and what experimental/theoretical tools elucidate its photodynamics?

Methodological Answer:
The compound’s adjacent hydroxyl groups enable dual proton transfer in excited states. Key approaches include:

  • Time-resolved fluorescence spectroscopy : To track proton transfer kinetics (e.g., stepwise vs. concerted mechanisms) .
  • Density Functional Theory (DFT) : Models hydrogen-bond strengthening in the excited state and predicts solvent-polarity effects. For example, Li et al. demonstrated that polar solvents stabilize zwitterionic intermediates in ESIPT .
  • Transient absorption spectroscopy : Captures ultrafast proton-transfer dynamics (<100 ps) .

Advanced: Can computational methods predict the catalytic or photophysical properties of [2,2'-Bipyridine]-3,3'-diol derivatives?

Methodological Answer:
Yes. For instance:

  • DFT and TD-DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and charge-transfer transitions. These methods confirmed the interplay between ESIPT and thermally activated delayed fluorescence (TADF) in derivatives .
  • Molecular Dynamics (MD) : Simulates solvent interactions, revealing how ethanol disrupts intramolecular H-bonds compared to non-polar solvents .

Advanced: What role does [2,2'-Bipyridine]-3,3'-diol play in designing functional materials (e.g., MOFs or chiral catalysts)?

Methodological Answer:
Its hydroxyl and nitrogen sites enable diverse coordination modes:

  • Metal-Organic Frameworks (MOFs) : Acts as a ligand for transition metals (e.g., Co³⁺, Ru³⁺) to create porous structures for gas storage or catalysis .
  • Chiral synthesis : Derivatives like 2,2'-bipyridine-3,3'-bis(4-amino-triazole-thioether) exhibit atropisomerism, enabling asymmetric catalysis .

Advanced: How do structural modifications (e.g., carboxylation) alter the reactivity of [2,2'-Bipyridine]-3,3'-diol?

Methodological Answer:
Functionalization impacts both electronic and steric properties:

  • Carboxylic acid derivatives (e.g., [2,2'-Bipyridine]-3,3'-dicarboxylic acid): Enhance metal-binding affinity and solubility in polar solvents, useful in photoelectrocatalysis .
  • Triazole-thioether analogs : Introduce steric bulk, stabilizing chiral configurations critical for enantioselective reactions .

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